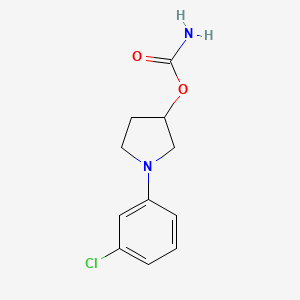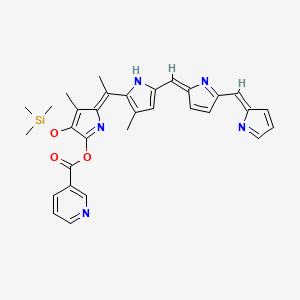
5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-3-((trimethylsilyl)oxy)-1H-pyrrol-2-yl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-3-((trimethylsilyl)oxy)-1H-pyrrol-2-yl nicotinate is a complex organic molecule featuring multiple pyrrole rings and a nicotinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of pyrrole rings and their subsequent functionalization. The key steps typically include:
Formation of Pyrrole Rings: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functionalization: The pyrrole rings are then functionalized with various substituents, including the trimethylsilyl group and the nicotinate ester. This involves reactions such as silylation and esterification under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole rings to pyrrolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole oxides, while reduction can produce pyrrolidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrole rings can participate in π-π stacking interactions, while the nicotinate group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-1H-pyrrol-2-yl nicotinate: Similar structure but lacks the trimethylsilyl group.
5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-3-((trimethylsilyl)oxy)-1H-pyrrol-2-yl acetate: Similar structure but with an acetate group instead of nicotinate.
Uniqueness
The presence of the trimethylsilyl group and the nicotinate ester makes this compound unique. These functional groups can impart specific electronic and steric properties, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C31H31N5O3Si |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
[(5Z)-4-methyl-5-[1-[3-methyl-5-[(E)-[5-[(Z)-pyrrol-2-ylidenemethyl]pyrrol-2-ylidene]methyl]-1H-pyrrol-2-yl]ethylidene]-3-trimethylsilyloxypyrrol-2-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C31H31N5O3Si/c1-19-15-26(17-25-12-11-24(34-25)16-23-10-8-14-33-23)35-27(19)20(2)28-21(3)29(39-40(4,5)6)30(36-28)38-31(37)22-9-7-13-32-18-22/h7-18,35H,1-6H3/b23-16-,25-17+,28-20- |
InChI Key |
VUIKKXIIOBBFII-PCDVHCSCSA-N |
Isomeric SMILES |
CC1=C(NC(=C1)/C=C/2\C=CC(=N2)/C=C\3/C=CC=N3)/C(=C\4/C(=C(C(=N4)OC(=O)C5=CN=CC=C5)O[Si](C)(C)C)C)/C |
Canonical SMILES |
CC1=C(NC(=C1)C=C2C=CC(=N2)C=C3C=CC=N3)C(=C4C(=C(C(=N4)OC(=O)C5=CN=CC=C5)O[Si](C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12910979.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-](/img/structure/B12910981.png)

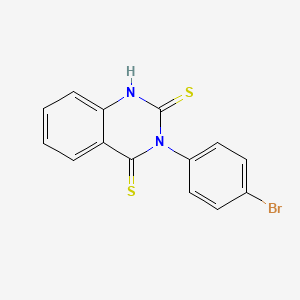
![7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12910995.png)
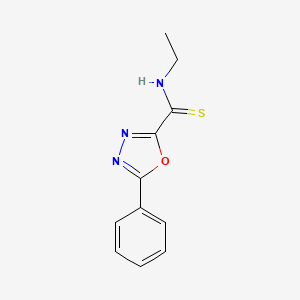
![2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911009.png)
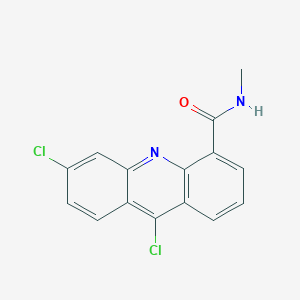
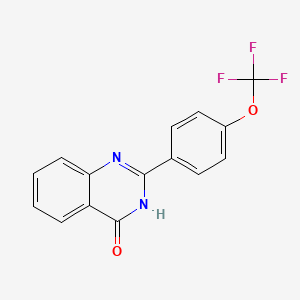
![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)
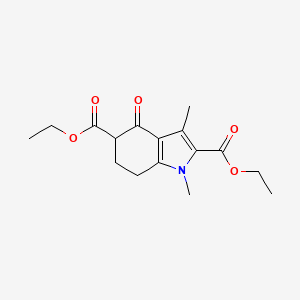
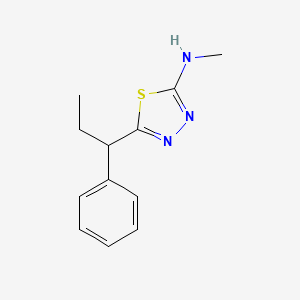
![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)
